REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[NH:7][CH:8]=[CH:9][N:10]=1>S(=O)(=O)(O)O>[CH3:5][C:6]1[NH:7][C:8]([N+:1]([O-:4])=[O:2])=[CH:9][N:10]=1.[NH3:1]
|
Name
|
|
Quantity
|
150 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
80 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
80 L
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
density preheated to about 85°
|
Type
|
TEMPERATURE
|
Details
|
to maintain a constant temperature
|
Type
|
CUSTOM
|
Details
|
a nitrated solution obtained as in example I
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reacting solution was stirred until
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised gradually, after 1 hour, to 110°
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
The reflux condenser was thereafter removed
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to about 140°
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this level for 30-minutes
|
Type
|
DISTILLATION
|
Details
|
the volatile components being distilled off during that time
|
Type
|
CUSTOM
|
Details
|
removed from the reacting medium
|
Type
|
TEMPERATURE
|
Details
|
The reacted solution was cooled
|
Type
|
WAIT
|
Details
|
1/3 was left in the nitrator
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[NH:7][CH:8]=[CH:9][N:10]=1>S(=O)(=O)(O)O>[CH3:5][C:6]1[NH:7][C:8]([N+:1]([O-:4])=[O:2])=[CH:9][N:10]=1.[NH3:1]
|
Name
|
|
Quantity
|
150 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
80 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
80 L
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
density preheated to about 85°
|
Type
|
TEMPERATURE
|
Details
|
to maintain a constant temperature
|
Type
|
CUSTOM
|
Details
|
a nitrated solution obtained as in example I
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reacting solution was stirred until
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised gradually, after 1 hour, to 110°
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
The reflux condenser was thereafter removed
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to about 140°
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this level for 30-minutes
|
Type
|
DISTILLATION
|
Details
|
the volatile components being distilled off during that time
|
Type
|
CUSTOM
|
Details
|
removed from the reacting medium
|
Type
|
TEMPERATURE
|
Details
|
The reacted solution was cooled
|
Type
|
WAIT
|
Details
|
1/3 was left in the nitrator
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |